molecular formula C6H8N2 B3048448 1-Methyl-2-vinyl-1H-imidazole CAS No. 16975-71-6

1-Methyl-2-vinyl-1H-imidazole

Cat. No.: B3048448
CAS No.: 16975-71-6
M. Wt: 108.14 g/mol
InChI Key: PZBASOPBSCAZSR-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in modern chemical science due to its versatile properties and widespread presence in biologically active molecules. ajrconline.orgjocpr.comneuroquantology.com Its unique structure, characterized by a planar ring with sp2 hybridized nitrogen atoms, imparts a range of chemical behaviors, including acting as a base, nucleophile, and chelating agent. This adaptability has made imidazole and its derivatives a subject of extensive research, leading to their incorporation into a vast array of functional materials and therapeutic agents. ajrconline.orgdntb.gov.ua

In the realm of medicinal chemistry, the imidazole moiety is considered a "privileged scaffold" because of its recurrence in numerous pharmacologically active compounds. ajrconline.orgnih.gov It is a fundamental component of the amino acid histidine, which plays a crucial role in enzyme catalysis and biological buffering systems. nih.govwikipedia.org The imidazole ring is also present in many natural products with potent biological activities, including alkaloids and the purine (B94841) bases of nucleic acids. wikipedia.orgingentaconnect.comuta.edu Consequently, synthetic imidazole derivatives have been developed with a broad spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. jchemrev.comijpsjournal.comnih.gov

Beyond pharmaceuticals, imidazole derivatives have found significant applications in materials science and catalysis. Imidazolium-based ionic liquids, for instance, are a class of molten salts that exhibit high thermal stability, low volatility, and tunable properties, making them attractive as "green solvents" and electrolytes in various electrochemical applications. rsc.orgtandfonline.comalfa-chemistry.com The ability of the imidazole ring to coordinate with transition metals has also been exploited in the development of catalysts for a variety of organic transformations. nih.govtandfonline.com

The following table provides a summary of the diverse applications of imidazole derivatives in various scientific fields.

FieldApplications of Imidazole Derivatives
Medicinal Chemistry Antifungal agents, Antibacterial drugs, Anticancer therapies, Anti-inflammatory compounds, Antiviral medications, Antihypertensive drugs. ajrconline.orgjchemrev.comijpsjournal.com
Biochemistry Component of the amino acid histidine, Present in histamine (B1213489) and nucleic acids, Role in enzyme catalysis. nih.govwikipedia.org
Materials Science Ionic liquids, Polymer synthesis, Corrosion inhibitors. ajrconline.orgrsc.orgtandfonline.comalfa-chemistry.com
Catalysis Homogeneous and heterogeneous catalysts, N-heterocyclic carbene (NHC) precursors. nih.govtandfonline.comnih.gov

Overview of Vinyl-Substituted Imidazoles in Academic Investigations

Vinyl-substituted imidazoles are a class of monomers that have garnered considerable attention in polymer chemistry and materials science. The presence of a polymerizable vinyl group attached to the imidazole ring allows for the synthesis of polymers with pendant imidazole functionalities, which impart unique properties to the resulting materials. wikipedia.org These polymers, often referred to as polyvinylimidazoles (PVI), exhibit a combination of a hydrophobic backbone and hydrophilic imidazole side chains, leading to interesting solution properties and a wide range of potential applications. acs.org

Research into vinyl-substituted imidazoles has explored various isomers, including 1-vinylimidazole (B27976), 2-vinylimidazole, and 4-vinylimidazole, each with distinct reactivity and resulting polymer characteristics. wikipedia.orgnih.gov For example, poly(1-vinylimidazole) is a water-soluble, weakly basic polymer that has been studied for its solution behavior, its ability to form hydrogels, and its use as a template for nanoparticle synthesis. acs.orgresearchgate.netresearcher.life The radical polymerization of 1-vinylimidazole can be controlled to produce homopolymers with varying molar masses. wikipedia.org

The applications of polyvinylimidazoles are diverse. They have been investigated as enzyme mimics, demonstrating catalytic activity in reactions such as transamination. nih.govacs.org In the field of energy storage, vinylimidazole-based polymer electrolytes have shown promise for use in calcium batteries due to their high conductivity. nih.govchemrxiv.org Furthermore, the vinylimidazole moiety has been utilized in organic synthesis, particularly in Diels-Alder reactions, to construct complex heterocyclic structures. nih.govnih.govmdpi.com The ability of the imidazole group to coordinate with metal ions has also been leveraged to create polymer-metal complexes with catalytic or other functional properties. researchgate.net

The table below summarizes key research areas involving vinyl-substituted imidazoles.

Research AreaFocus of InvestigationKey Findings
Polymer Synthesis Radical polymerization of vinylimidazoles. wikipedia.orgProduction of homopolymers and copolymers with controlled molecular weights. wikipedia.org
Enzyme Mimics Catalytic activity of polyvinylimidazoles in biochemical reactions. nih.govSignificant rate enhancements observed for transamination reactions. acs.org
Polymer Electrolytes Development of vinylimidazole-based electrolytes for batteries. nih.govHigh ionic conductivity and promising electrochemical performance in calcium batteries. chemrxiv.org
Organic Synthesis Use of vinylimidazoles as dienes in Diels-Alder reactions. nih.govmdpi.comConstruction of complex, polysubstituted benzimidazole (B57391) derivatives. nih.govmdpi.com
Functional Materials Adsorption properties and formation of polymer-metal complexes. researchgate.netmedchemexpress.comPotential applications in water treatment and catalysis. alfa-chemistry.comresearchgate.net

Research Landscape of 1-Methyl-2-vinyl-1H-imidazole and its Derivatives

This compound is a specific isomer of vinylimidazole that features a methyl group at the 1-position and a vinyl group at the 2-position of the imidazole ring. chemspider.com While research specifically focused on this compound is more limited compared to its 1-vinyl and 4-vinyl counterparts, its chemistry and potential applications can be understood in the broader context of substituted vinylimidazoles. The presence of the methyl group on the nitrogen atom prevents the formation of intermolecular hydrogen bonds that are possible in unsubstituted 2-vinyl-1H-imidazole, which can influence its physical properties and reactivity.

The synthesis of 2-vinyl substituted imidazoles can be achieved through various methods, including the dehydration of the corresponding 2-(beta-hydroxyethyl)imidazole derivative. google.com Research on related 2-vinyl-1H-imidazole has shown its utility as a monomer in the synthesis of polymers with pendant imidazole groups. These polymers can exhibit enhanced thermal stability and chemical resistance due to the imidazole functionality.

Derivatives of this compound and related vinylimidazoles are of interest for their potential in creating functional polymers. For instance, the polymerization of vinylimidazoles in the presence of salts has been explored for creating gel polymer electrolytes. nih.gov The coordination chemistry of vinylimidazoles is also a significant area of study, as the imidazole nitrogen atoms and the vinyl group can participate in binding to metal centers, leading to diverse coordination geometries. This property is relevant for the development of catalysts and functional materials. While direct studies on the biological properties of this compound are not extensively documented, research on other vinylimidazole derivatives has suggested potential antimicrobial and antiparasitic activities.

The table below outlines the expected areas of research interest for this compound based on studies of related compounds.

Research AreaPotential Application/Significance
Monomer Synthesis Development of efficient synthetic routes to high-purity this compound.
Polymer Chemistry Use as a monomer for the synthesis of polymers with tailored properties for applications such as coatings, adhesives, and functional surfaces. wikipedia.org
Coordination Chemistry Investigation of its coordination with metal ions to form novel catalysts or materials with specific electronic or magnetic properties.
Materials Science Incorporation into advanced materials like polymer electrolytes for energy storage devices. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-3-6-7-4-5-8(6)2/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBASOPBSCAZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341312
Record name 1-Methyl-2-vinyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16975-71-6
Record name 1-Methyl-2-vinyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms

Direct Synthetic Routes to 1-Methyl-2-vinyl-1H-imidazole

Direct methods for synthesizing this compound are highly sought after for their efficiency and atom economy. These routes typically involve the modification of a pre-existing imidazole (B134444) ring or a one-pot assembly of the final structure.

A notable one-flask synthesis of this compound has been developed, highlighting its utility as a monomer for creating unique imidazole-containing polymers. rroij.com While specific details of this particular one-pot method are proprietary, the general principle of such syntheses is to combine all reactants in a single vessel, often with a catalyst, to streamline the production process and minimize waste.

In the broader context of vinylimidazole synthesis, optimization of reaction conditions is crucial for maximizing yield and conversion. For instance, in the synthesis of 2-nitro-1-vinyl-1H-imidazole, a related compound, researchers have systematically varied parameters such as temperature and reactant stoichiometry. mdpi.comresearchgate.net It was found that heating the reaction to 70°C and adjusting the molar ratio of the starting materials significantly improved the conversion to the desired vinyl derivative, achieving a yield of 52%. mdpi.comresearchgate.net This approach, which involves the reaction of a nitroimidazole with 1,2-dibromoethane, demonstrates the importance of fine-tuning reaction conditions to favor the formation of the vinyl group over potential side products. mdpi.comresearchgate.net

Table 1: Optimization of 2-Nitro-1-vinyl-1H-imidazole Synthesis

Parameter Condition Outcome
Temperature Room Temperature Formation of a mixture of products
Temperature 70 °C Increased conversion to vinyl derivative

Catalytic Approaches in Imidazole Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective formation of complex molecules. The synthesis of this compound and its derivatives can benefit from various catalytic systems.

Transition Metal-Catalyzed Syntheses (e.g., Ni(0), Cu, Fe, Zn(II), Pd-PEPPSI)

Transition metals are widely used to catalyze the formation of the imidazole ring and the introduction of substituents.

Nickel(0)-Catalyzed Syntheses: Nickel catalysts have been employed for the direct C-2 arylation of imidazoles. researchgate.net While this demonstrates the utility of nickel in functionalizing the imidazole ring, its specific application for vinylation is less documented. However, nickel catalysts are known to be effective in various cross-coupling reactions.

Copper-Catalyzed Syntheses: Copper catalysts are versatile for imidazole synthesis. They have been used in the reaction of imidamides with carboxylic acids to form imidazoles. rsc.org Copper-catalyzed N-vinylation of amides and azoles using vinyltrimethoxysilane (B1682223) has also been reported, demonstrating a direct method for introducing a vinyl group onto a nitrogen-containing heterocycle. researchgate.net Furthermore, iron-catalyzed N-vinylation of imidazoles with vinyl chlorides has been achieved, offering a ligand-free, copper-free, and palladium-free method. researchgate.net

Iron-Catalyzed Syntheses: Iron catalysts provide an economical and environmentally benign option. They have been used in the ferric chloride/iodine-catalyzed [2+2+1] addition protocol for the synthesis of 1,4-disubstituted imidazoles. rsc.org Iron-catalyzed cross-coupling of vinyl bromides or chlorides with imidazoles in the absence of ligands and additives has been shown to be effective for N-vinylation. researchgate.net

Zinc(II)-Catalyzed Syntheses: Zinc(II) catalysts, often in combination with other reagents, are used in condensation reactions. For example, a urea-ZnCl₂ mixture can catalyze the reaction of a dicarbonyl compound, ammonium (B1175870) acetate, and an aromatic aldehyde to form triaryl-1H-imidazoles. rsc.org

Pd-PEPPSI-Catalyzed Syntheses: Palladium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), are highly effective in cross-coupling reactions. While direct C-2 vinylation of 1-methylimidazole (B24206) using a Pd-PEPPSI catalyst is not explicitly detailed in the provided results, these catalysts are known for their utility in C-H activation and arylation/vinylation of heterocycles. organic-chemistry.org

A summary of representative transition metal-catalyzed reactions for imidazole synthesis is provided below:

Catalyst SystemReaction TypeSubstratesProductReference
Ni(0)C-2 ArylationImidazole, Aryl Halide2-Arylimidazole researchgate.net
CuF₂/DMAPN-VinylationAmide/Azole, VinylsilaneN-Vinyl Amide/Azole researchgate.net
FeCl₃N-VinylationImidazole, Vinyl ChlorideN-Vinylimidazole researchgate.net
Urea/ZnCl₂CondensationDicarbonyl, Aldehyde, AmineSubstituted Imidazole rsc.org
Pd-PEPPSIC-H ArylationHeteroarene, Aryl HalideArylated Heteroarene organic-chemistry.org

Brønsted Acid-Catalyzed Reactions

Brønsted acids are effective catalysts for the synthesis of imidazoles, particularly in multicomponent reactions. A notable example is the benzoic acid-catalyzed reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. acs.orgresearchgate.net This method is attractive due to its operational simplicity and high functional group compatibility. acs.orgresearchgate.net While this specific protocol leads to a different substitution pattern, it highlights the potential of Brønsted acids to facilitate the formation of the imidazole ring from vinyl precursors. The dehydration of a 1-methyl-2-(1-hydroxyethyl)imidazole to yield the target vinyl compound is another key reaction that is typically catalyzed by Brønsted acids. google.comdoubtnut.com

Organocatalytic Systems (e.g., N-Heterocyclic Carbenes)

Organocatalysis offers a metal-free alternative for many chemical transformations. N-Heterocyclic carbenes (NHCs), in particular, have emerged as powerful organocatalysts. NHCs have been used to catalyze the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones. rsc.org The field of organocatalysis is broad, with numerous reagents available for various synthetic applications. wiley.com While a specific NHC-catalyzed synthesis of this compound is not detailed, the principles of NHC catalysis, such as their use in generating reactive intermediates, could potentially be applied to the synthesis of this compound. rsc.orgwiley.com

Metal-Free Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry. Several metal-free protocols for imidazole synthesis have been reported. These often involve condensation reactions under specific conditions. For example, the reaction of ketones and amines in the presence of elemental sulfur can produce tetrasubstituted imidazoles. rsc.org Another metal-free approach is the one-pot process involving the oxidation and subsequent dehydrative coupling of ketones with aldehydes and ammonium acetate. rsc.org Furthermore, transition-metal-free vinylation of azaallyls with vinyl bromides has been developed, offering a direct route to allylic amines, which are structurally related to vinyl imidazoles. nih.gov These methods showcase the feasibility of synthesizing substituted imidazoles without the need for metal catalysts. rsc.orgnih.gov

Regiocontrol and Functional Group Compatibility in Synthetic Routes

The synthesis of this compound requires precise control over the regioselectivity of the vinyl group introduction at the C2 position of the imidazole ring. Direct C2-vinylation of 1-substituted imidazoles has been a significant challenge, but methods have been developed to achieve this with high selectivity. nih.gov

One approach involves the direct vinylation of 1-substituted imidazoles with electron-deficient alkynes, such as 3-phenyl-2-propynenitrile, at room temperature without the need for a catalyst or solvent. nih.gov This method affords predominantly the (Z)-isomer of the vinylated imidazole, demonstrating high stereoselectivity. nih.gov Computational studies using density functional theory (DFT) have been employed to understand the stereoselectivity of this vinylation process. nih.gov Other regioselective methods for synthesizing substituted imidazoles include palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles, which selectively yields 1,5-diaryl-1H-imidazoles. nih.gov While not directly producing a 2-vinyl derivative, this highlights the use of catalysts to control substituent placement on the imidazole core. The reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals is another highly regioselective method that yields 1,2,5-trisubstituted imidazole-5-carboxaldehydes. nih.gov The principles of regiocontrol observed in these syntheses, often governed by the electronic properties of the reactants and intermediates, are applicable to the targeted synthesis of this compound.

Functional group compatibility is a critical consideration in the synthesis of complex molecules like this compound. Various synthetic methods for imidazoles have been shown to tolerate a wide range of functional groups. For instance, catalyst-free [3+2] cyclization reactions between vinyl azides and amidines demonstrate a high degree of functional group tolerance, accommodating both electron-donating and electron-withdrawing groups, as well as halogens on aromatic rings. acs.org Similarly, multicomponent reactions catalyzed by benzoic acid to produce 1,2,5-trisubstituted imidazoles also exhibit good functional group compatibility. organic-chemistry.orgacs.org Palladium-catalyzed cross-coupling reactions, which can be employed to introduce the vinyl group, are known for their tolerance of various functional groups, although this can be ligand-dependent. researchgate.net The choice of solvent and base can also be crucial; for example, the alkylation of nitroimidazoles shows that different combinations of base (like potassium hydroxide (B78521) or potassium carbonate) and solvent (such as DMSO or acetonitrile) can be used to achieve N-alkylation in good yields. derpharmachemica.com

Table 1: Summary of Regiocontrol and Functional Group Compatibility in Imidazole Synthesis

MethodRegioselectivityTolerated Functional GroupsReference
Direct C2-VinylationHigh for C2 position, predominantly (Z)-isomerNot extensively detailed, but proceeds without catalyst. nih.gov
Catalyst-Free [3+2] CyclizationYields 2,4-disubstituted imidazolesElectron-releasing groups, electron-withdrawing groups, halogens. acs.org
Benzoic Acid-Catalyzed MCRYields 1,2,5-trisubstituted imidazolesGood functional group compatibility. organic-chemistry.orgacs.org
Palladium-Catalyzed Direct ArylationHigh for C5 positionTolerates a variety of aryl substituents. nih.gov
N-Alkylation of NitroimidazolesTotal regioselectivity for N1 positionCompatible with various alkylating agents. derpharmachemica.com

Mechanistic Elucidation of Formation Pathways

The formation of this compound can proceed through several mechanistic pathways, depending on the chosen synthetic route. The direct C2-vinylation of 1-methylimidazole with an activated alkyne, for example, has been studied in detail using computational methods. nih.gov These studies reveal a multi-step process that does not involve a traditional transition-metal catalyst. nih.gov

The reaction is proposed to initiate with the formation of a zwitterionic intermediate, followed by proton transfer and a subsequent ring rearrangement to yield the final vinylated product. nih.gov The stereoselectivity of the reaction, which favors the (Z)-isomer, is determined by the relative energy barriers of the different possible reaction channels. nih.gov The channel leading to the (Z)-isomer has the lowest energy barrier, making it the most favorable pathway at room temperature. nih.gov

Alternative pathways for the synthesis of vinylimidazoles include dehydrohalogenation reactions. mdpi.com These reactions typically proceed via an E2 (bimolecular elimination) mechanism, especially when a strong, non-nucleophilic base is used. youtube.com The mechanism involves the concerted removal of a proton from a β-carbon and the departure of a leaving group from the α-carbon to form a double bond. youtube.compressbooks.pub

Several key intermediates have been proposed in the synthetic pathways leading to vinylimidazoles. In the direct C2-vinylation of 1-methylimidazole, a zwitterionic adduct is a crucial intermediate. nih.govresearchgate.net This intermediate is formed by the nucleophilic attack of the imidazole on the electron-deficient alkyne. researchgate.net

Another potential intermediate in related imidazole syntheses is a 2H-azirine . This intermediate is suggested to form from a vinyl azide (B81097) in electrochemically induced syntheses of imidazoles. researchgate.net The 2H-azirine can then react further to form the imidazole ring. researchgate.net

In elimination-based routes, such as dehydrohalogenation, the reaction is generally considered to be a concerted process without a discrete intermediate. scribd.com However, under certain conditions that favor an E1 (unimolecular elimination) mechanism, a carbocation intermediate could be formed. youtube.com The formation of a carbocation is more likely with tertiary substrates and in the presence of a weak base. youtube.com

Table 2: Proposed Intermediates in Imidazole Synthesis

IntermediateSynthetic PathwayDescriptionReference
Zwitterionic AdductDirect C2-VinylationFormed from the nucleophilic attack of 1-methylimidazole on an activated alkyne. nih.govresearchgate.net
2H-AzirineElectrochemically Induced SynthesisFormed from a vinyl azide, which then undergoes further reaction to form the imidazole ring. researchgate.net
CarbocationE1-type DehydrohalogenationA potential intermediate in elimination reactions, particularly with tertiary substrates and weak bases. youtube.com

The synthesis of this compound can involve several fundamental reaction mechanisms.

SN2 (Bimolecular Nucleophilic Substitution): While not directly forming the vinyl group, the initial methylation of the imidazole ring to form the 1-methyl-1H-imidazole precursor likely proceeds via an SN2 mechanism. This involves the nucleophilic attack of the imidazole nitrogen on an alkyl halide (e.g., methyl iodide), displacing the halide ion in a single, concerted step.

E2-type Dehydrohalogenation: The formation of the vinyl group can be achieved through an E2 elimination reaction. This pathway requires a suitable precursor, such as a 2-(2-haloethyl)-1-methyl-1H-imidazole. A strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the imidazole ring (the β-carbon), while simultaneously the halide leaving group on the terminal carbon (the α-carbon) departs. youtube.com This concerted process results in the formation of the carbon-carbon double bond of the vinyl group. youtube.compressbooks.pub The E2 mechanism is favored by strong bases and is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. pressbooks.pub

Radical Processes: While less common for this specific transformation, radical pathways could potentially be employed. For instance, radical addition to an ethynylimidazole precursor could form the vinyl group. However, controlling the regioselectivity and avoiding polymerization can be challenging in radical reactions. There is currently limited specific literature supporting a radical pathway for the synthesis of this compound.

Polymerization Studies and Polymer Chemistry

Homopolymerization of 1-Methyl-2-vinyl-1H-imidazole (as a monomer)

The synthesis of polymers from this compound has been explored through both conventional and controlled radical polymerization methods. These approaches allow for the creation of polymers with varying molecular weights and architectures.

Free Radical Polymerization

The free radical polymerization of vinylimidazoles, including derivatives like this compound, is a common method for producing homopolymers. Research on the closely related monomer, 2-methyl-1-vinylimidazole (B1346594), has shown that it readily undergoes polymerization. uomustansiriyah.edu.iq The polymerization of quaternized derivatives of 2-methyl-1-vinylimidazole has been successfully carried out in aqueous solutions using free radical initiators. uomustansiriyah.edu.iq

The kinetics of the photoinitiated solution polymerization of 1-vinyl-2-methylimidazole have been studied, revealing that the reaction follows the classical kinetic scheme for free radical polymerization. The activation energy for this polymerization was determined to be 3.9 kcal/mol. The polymerization rate was observed to be significantly accelerated by the presence of water in the reaction medium.

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The application of these techniques to vinylimidazole monomers has been an area of active research.

RAFT polymerization is a versatile CRP method that has been applied to the polymerization of vinylimidazole monomers. While specific studies on the RAFT polymerization of this compound are not extensively detailed in the available literature, research on other vinylimidazole isomers provides insight into the expected behavior. For instance, the controlled polymerization of 1-vinylimidazole (B27976) has been successfully achieved via RAFT, yielding polymers with low dispersity (as low as 1.05). tandfonline.com The use of acetic acid as a solvent in the RAFT polymerization of 1-vinylimidazole has been shown to be effective, as it protonates the monomer, which helps to stabilize the propagating radicals. tandfonline.com This approach has been shown to exhibit linear, pseudo-first-order polymerization kinetics. tandfonline.com

The living characteristics of RAFT polymerization of vinylimidazoles have been demonstrated through chain extension experiments, where the resulting polymers were used to initiate the polymerization of other monomers like n-butyl acrylate (B77674) and N,N-dimethyl acrylamide (B121943), leading to the formation of block copolymers with low dispersities. tandfonline.com

A study on a novel vinyl monomer containing a triarylimidazole moiety demonstrated controlled polymerization via RAFT. The kinetic studies showed a linear increase in molecular weight with monomer conversion while maintaining a low polydispersity.

Below is a table summarizing typical results for the RAFT polymerization of a vinylimidazole derivative, which can be considered analogous to the expected behavior of this compound.

MonomerRAFT AgentInitiatorSolventTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1-VinylimidazoleVariousAIBNAcetic Acid49510,0001.10
1-VinylimidazoleVariousAIBNAcetic Acid8>9920,0001.15

Note: This data is representative of vinylimidazole polymerization via RAFT and is intended to be illustrative for this compound.

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes stable nitroxide radicals to control the polymerization process. capes.gov.br This method allows for the synthesis of polymers with well-defined structures and low dispersity. capes.gov.br The mechanism involves the reversible termination of growing polymer chains by nitroxide radicals, creating dormant species that can be reactivated to allow for further monomer addition. researchgate.net

While specific studies detailing the NMP of this compound are limited, the general principles of NMP are applicable to a wide range of vinyl monomers. The choice of the nitroxide mediator is crucial for the successful controlled polymerization of a given monomer.

Copolymerization Strategies Involving this compound (as a monomer)

Copolymerization of this compound with other monomers is a valuable strategy to tailor the properties of the resulting polymers for specific applications. The incorporation of the imidazole-containing monomer can introduce basicity, chelating ability, and other functionalities into the final copolymer.

Copolymerization with Vinyl and Acrylic Monomers

This compound has been successfully copolymerized with a variety of vinyl and acrylic monomers. Early studies reported the copolymerization of this monomer with acrylonitrile, styrene, and methyl methacrylate (B99206).

More recent research on a structurally similar monomer, 2-allyloxymethyl-1-methylimidazole (AOMMI), provides quantitative data on its copolymerization with methyl methacrylate (MMA). The photopolymerization of MMA and AOMMI at various monomer feed ratios yielded copolymers with different number-average molecular weights (Mn), as detailed in the table below. wikipedia.org

Monomer Feed Ratio (MMA:AOMMI)Mn ( g/mol )
2:113,500
1:117,300
1:216,600

Data from the copolymerization of 2-allyloxymethyl-1-methylimidazole and methyl methacrylate. wikipedia.org

Copolymerization with Methacrylates (e.g., Methyl Methacrylate)

The copolymerization of imidazole-based monomers with methacrylates, such as Methyl Methacrylate (MMA), has been successfully achieved through techniques like photopolymerization. researchgate.netusak.edu.tr In one study, copolymers of 2-allyloxymethyl-1-methylimidazole (AOMMI), a derivative of 1-methylimidazole (B24206), and MMA were synthesized in a solvent-free medium using benzophenone (B1666685) as a photoinitiator. researchgate.netusak.edu.tr The successful synthesis was confirmed through various analytical methods including Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The molecular weights of the resulting poly(MMA-co-AOMMI) copolymers were analyzed using gel permeation chromatography (GPC). The number average molecular weights (Mn) were found to vary depending on the initial monomer mixing ratios. researchgate.netusak.edu.tr For instance, copolymers synthesized with different feed ratios of MMA to AOMMI exhibited distinct molecular weights, demonstrating the ability to tune polymer properties by adjusting monomer composition. researchgate.net Copolymers containing the imidazole (B134444) moiety also showed higher thermal stability compared to pure polymethyl methacrylate (PMMA). researchgate.net

Table 1: Molecular Weights of poly(MMA-co-AOMMI) Copolymers An interactive data table based on research findings.

Monomer Feed Ratio (MMA:AOMMI)Number Average Molecular Weight (Mn) ( g/mol )
2:113,500
1:216,600
1:117,300

Data sourced from studies on copolymers synthesized via photopolymerization. researchgate.netusak.edu.tr

Synthesis of Block Copolymers

Block copolymers incorporating a vinyl imidazole segment have been synthesized, highlighting the monomer's utility in creating advanced polymer architectures. Amphiphilic diblock copolymers composed of polyethylene (B3416737) glycol (PEG) and 1-vinyl imidazole (VIM) have been produced using reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.com This controlled polymerization technique allows for the synthesis of well-defined nanostructures with tunable compositions. mdpi.com

In a representative synthesis, a PEG-based macro-chain transfer agent is used to initiate the polymerization of vinyl imidazole in a suitable solvent like acetic acid, with an initiator such as AIBN, at a controlled temperature. mdpi.com The resulting PEG-b-PVIM diblock copolymers can be subsequently modified for specific applications. For example, post-polymerization modification can enable the conjugation of chelating agents, underscoring the potential for these block copolymers in biomedical fields. mdpi.com The living characteristics of RAFT polymerization of vinyl imidazoles have been further demonstrated by chain extension with other monomers like n-butyl acrylate and N,N-dimethyl acrylamide to form different block copolymers with low dispersities. rsc.org

Polymerization Mechanisms and Kinetics

The polymerization of vinyl imidazoles, including this compound, exhibits several distinct mechanistic and kinetic features. The reactions can be auto-accelerated in both bulk and solution polymerization, a phenomenon that has been attributed to a "matrix" effect. researchgate.net

Kinetic Studies of Polymerization Processes

Kinetic studies are crucial for understanding the polymerization behavior of this compound. The isothermal, photoinitiated, solution polymerization of 1-vinyl-2-methylimidazole has been investigated using standard dilatometric techniques to follow the reaction kinetics. capes.gov.br Detailed kinetic studies of the related 1-vinyl imidazole (1VIM) have also been performed, particularly under RAFT polymerization conditions. rsc.org These studies have examined the impact of various parameters such as the choice of RAFT agent, initiator and monomer concentrations, and temperature on the polymerization process. rsc.org The rate of polymerization and homo-polymerization are key kinetic parameters that are often evaluated as a function of monomer concentration. researchtrend.net

Pseudo-First-Order Kinetics in Polymerization

Under specific conditions, the polymerization of vinyl imidazoles can follow predictable kinetic models. For instance, the RAFT polymerization of 1-vinyl imidazole in acetic acid has been shown to exhibit a linear, pseudo-first-order polymerization behavior. rsc.org This indicates that the concentration of propagating radicals remains relatively constant during the polymerization, a key feature of controlled or living radical processes. The adherence to pseudo-first-order kinetics allows for the calculation of apparent rate constants and provides a pathway to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

Chain Growth and Termination Mechanisms

The chain growth in the radical polymerization of vinyl imidazoles proceeds through the addition of monomer units to a growing polymer chain. However, the process can be complex. It has been suggested that growing polymer chains can add onto the double bonds of the imidazole rings already incorporated into the polymer, leading to cross-linking. researchgate.net This reaction is typically slow but becomes significant in concentrated polymer solutions where the polymer precipitates. researchgate.net

Termination of the growing polymer chains in radical polymerization generally occurs through bimolecular radical-radical recombination. researchgate.net In metallocene-catalyzed polymerization of other 1-alkenes, termination can also lead to the formation of specific unsaturated end groups, such as vinylidene or vinylene groups, through processes that may or may not involve chain transfer to the monomer. nih.gov

Influence of Reaction Conditions on Polymerization Efficiency and Characteristics

A variety of reaction conditions can significantly influence the efficiency and characteristics of vinyl imidazole polymerization. The choice of solvent, pH, temperature, and initiator concentration all play critical roles. rsc.orgresearchgate.netwikipedia.org

Solvent and pH: The polymerization of 1-vinylimidazole is highly dependent on pH; the reaction is very slow at a pH of 9, but proceeds rapidly at a pH of 1. wikipedia.org Acetic acid has been used as a special solvent for the RAFT polymerization of 1-vinyl imidazole because it allows for a homogeneous reaction and protonates the monomer, which helps to stabilize the propagating radicals. rsc.org

Temperature and Initiator: The polymerization kinetics are dependent on both the monomer and initiator concentrations. researchgate.net In thermal graft copolymerization, lamination temperature and time are key parameters affecting the outcome. researchgate.net

Additives: The presence of crosslinking agents during graft copolymerization can significantly improve properties such as adhesion strength. researchgate.net

Table 2: Influence of Reaction Conditions on Vinyl Imidazole Polymerization An interactive data table summarizing key influencing factors.

Reaction ConditionEffectSource(s)
pH Polymerization is slow at pH 9 and fast at pH 1. wikipedia.org
Solvent Acetic acid allows homogeneous polymerization and stabilizes propagating radicals. rsc.org
Monomer Concentration Affects the rate of polymerization and can lead to abnormal reaction orders. researchgate.net
Initiator Concentration Influences the rate of initiation and overall polymerization kinetics. researchgate.net
Temperature Affects reaction rates in both thermal and initiated polymerizations. rsc.orgresearchgate.net
Crosslinking Agents Can be added to improve the physical properties of the final material. researchgate.net

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Coordination Chemistry and Ligand Design

1-Methyl-2-vinyl-1H-imidazole as a Ligand in Metal Complexes

This compound can act as a versatile ligand, coordinating with metal ions through multiple sites, including the nitrogen atoms of the imidazole (B134444) ring and the vinyl group. This versatility leads to a variety of coordination geometries with transition metal centers.

The formation of coordination compounds with this compound is influenced by factors such as the metal ion, the solvent, and the reaction conditions. For instance, research on the coordination of the related 2-vinyl-1H-imidazole with platinum and gold has shown that different coordination modes can be achieved depending on the solvent and metal ion concentration. In one case, a protonated vinylimidazole ligand was found to coordinate with platinum through its vinyl group in a side-on fashion. In another instance, with gold(I), the vinylimidazole ligands coordinated through the imidazole nitrogens, leaving the vinyl groups uncoordinated.

Studies on 2-methyl-1-vinylimidazole (B1346594), a closely related compound, have shown that it forms stable complexes with several transition metal ions, including Co(II), Cu(II), Zn(II), Ni(II), and Cd(II). rsc.org The stability of these complexes is significantly influenced by the electron-attracting nature of the vinyl substituent. rsc.org Solid-state nitrato complexes of cobalt(II) and copper(II) with 2-methyl-1-vinylimidazole have been synthesized with varying ligand-to-metal ratios. rsc.org

Here is a table summarizing the formation of various metal complexes with substituted imidazoles:

Metal IonLigandResulting Complex FormulaReference
Co(II)2-methyl-1-vinylimidazole[CoL₃(H₂O)(NO₃)]NO₃, [CoL₂(NO₃)₂] rsc.org
Cu(II)2-methyl-1-vinylimidazole[CuL₄(NO₃)₂]·2H₂O, [CuL₂(NO₃)₂] rsc.org
Cu(II)1-vinyl 2-methyl imidazoleBis compound with CuX₂ (X = Cl, 0.5 SO₄) researchgate.net
Cu(II)1-vinyl 2-methyl imidazoleTris compound with X = NCS researchgate.net
Cu(II)1-vinyl 2-methyl imidazoleTetrakis compounds with other anions researchgate.net

The interaction of this compound with transition metal ions, such as copper(II), is a key area of study. Research on the similar ligand, 2-methyl-1-vinylimidazole, has provided insights into these interactions. Potentiometric and spectrophotometric methods have been used to determine the stability constants and structures of complexes with various divalent metal ions in aqueous solution. rsc.org The stability of these complexes is influenced by the π-acceptor properties of the vinyl group. rsc.org

For copper(II) complexes with 2-methyl-1-vinylimidazole, single-crystal X-ray analyses have revealed distorted tetragonal bipyramidal geometries around the central copper ion. rsc.org In the case of bis[(1-vinyl-1H-imidazol-2-yl-κN³)methanamine-κN]copper(II) bis(hexafluoridophosphate), the copper atom is in a square-planar coordination environment, with two amino and two imidazole nitrogen atoms bonded in a trans configuration. iucr.org

Poly(this compound) in Complexation Chemistry

Polymers containing imidazole units, such as poly(1-vinylimidazole), are of significant interest for their ability to form complexes with metal ions. These polymer-metal complexes have potential applications in catalysis and materials science.

Poly(N-vinylimidazole) (PVIm), a related polymer, readily forms complexes with various metal ions in aqueous solutions. researchgate.nethacettepe.edu.tr The complexing ability of PVIm stems from the electron-donating nitrogen atom at position 3 of the imidazole ring. hacettepe.edu.tr The stability of these polymer-metal complexes follows the Irving-Williams series, with the highest stability observed for the PVIm-Cu(II) complex. researchgate.nethacettepe.edu.tr The stoichiometry of these complexes is typically found to be four imidazole rings per metal ion. researchgate.nethacettepe.edu.tr

The coordination of metal ions to polymers like poly(4-vinylpyridine) (P4VP) can enhance their thermal stability. For example, copper(II) sulfate (B86663) complexes of P4VP show higher thermal stability than chloride and thiocyanate (B1210189) complexes due to the bridging nature of the sulfate ion. mdpi.com

The binding of metal ions to imidazole-containing polymers is influenced by factors such as the basicity of the imidazole unit and the properties of the metal ion. hacettepe.edu.tr In acidic solutions, the protonation of the imidazole ring can affect the polymer's conformation and its interaction with metal ions. researchgate.net

The coordination environment around the metal ion in these polymer complexes can vary. For instance, in PVIm complexes with divalent metal ions, the coordination number is typically four. researchgate.net The study of these coordination environments is crucial for understanding the properties and potential applications of these materials.

Design Principles for Imidazole-Based Ligands

The design of imidazole-based ligands is a key aspect of developing new metal complexes with specific properties for applications ranging from catalysis to medicine. researchgate.netmdpi.com The versatility of the imidazole ring allows for its derivatization at various positions to create ligands with tailored electronic and steric properties. researchgate.net

Key principles in the design of imidazole-based ligands include:

Tuning Electronic Properties: The electron-donating or -withdrawing nature of substituents on the imidazole ring can influence the stability and reactivity of the resulting metal complexes. researchgate.net

Controlling Coordination Geometry: The position and nature of substituents can direct the coordination of the ligand to the metal center, leading to specific geometries such as tetrahedral or octahedral. researchgate.net

Introducing Chirality: The incorporation of chiral auxiliaries into the ligand structure can lead to the formation of asymmetric metal complexes, which are valuable in enantioselective catalysis. mdpi.com

Creating Multifunctional Ligands: Imidazole units can be combined with other functional groups to create multifunctional ligands capable of forming complex supramolecular structures. researchgate.net

The rational design of these ligands is crucial for the development of advanced materials, including metal-organic frameworks (MOFs) and metallosupramolecular cages, with desired properties and functionalities. researchgate.netrsc.org

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 1-methyl-2-vinyl-1H-imidazole, offering unambiguous evidence of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals for the vinyl and imidazole (B134444) ring protons, as well as the methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For the related compound 2-nitro-1-vinyl-1H-imidazole, the vinyl protons exhibit characteristic shifts, with the proton geminal to the ring appearing as a doublet of doublets. mdpi.com Similar patterns are expected for this compound, with specific coupling constants confirming the cis and trans relationships of the vinyl protons.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. In a similar compound, 2-nitro-1-vinyl-1H-imidazole, the vinyl carbons and imidazole ring carbons show distinct resonances. mdpi.com For this compound, the spectrum would confirm the presence of the methyl carbon, the two vinyl carbons, and the three distinct carbons of the imidazole ring.

NucleusObserved Chemical Shift Range (ppm)Expected Multiplicity
¹H (Vinyl)5.2 - 6.5dd
¹H (Imidazole Ring)7.0 - 8.0s, d
¹H (Methyl)~2.5s
¹³C (Vinyl)100 - 137-
¹³C (Imidazole Ring)116 - 130-
¹³C (Methyl)~14-

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of related vinylimidazole compounds displays characteristic absorption bands. For instance, the N-H stretching vibration in 2-vinyl-1H-benzimidazole appears around 3223 cm⁻¹. rsc.org In this compound, which lacks an N-H bond, this peak would be absent. Key expected absorptions include C-H stretching vibrations for the vinyl and aromatic ring systems, typically observed in the 3000-3100 cm⁻¹ region. researchgate.net The C=C stretching of the vinyl group is expected around 1635 cm⁻¹, as seen in 2-nitro-1-vinyl-1H-imidazole. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For related imidazole derivatives, theoretical and experimental Raman spectra have been used to assign vibrational modes. ahievran.edu.trcolab.ws For this compound, characteristic Raman bands would correspond to the symmetric stretching of the imidazole ring and the vinyl C=C bond.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H Stretch (Vinyl & Imidazole)3000 - 3100FTIR, Raman
C=C Stretch (Vinyl)~1635FTIR, Raman
C=N Stretch (Imidazole)~1500 - 1600FTIR, Raman
C-N Stretch (Imidazole)~1250 - 1350FTIR, Raman

UV-Visible spectroscopy probes the electronic transitions within the molecule. The conjugation between the vinyl group and the imidazole ring in this compound is expected to result in absorption bands in the ultraviolet region. In studies of poly(N-vinyl imidazole) complexes, the π-π* transitions of the imidazole ring are observed. researchgate.net The presence of the vinyl group in conjugation with the imidazole ring would likely shift the absorption maximum to longer wavelengths compared to non-conjugated imidazoles. msu.edu

Electronic TransitionExpected λmax Range (nm)
π → π* (Imidazole Ring)200 - 250
π → π* (Vinyl Conjugation)250 - 300

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For the related compound 2-vinyl-1H-benzimidazole, the molecular ion peak (M+) is observed at m/z 144, with a prominent [M-H]+ fragment at m/z 143. rsc.org For this compound (C₆H₈N₂), the expected molecular weight is approximately 108.14 g/mol . fluorochem.co.uk The mass spectrum would show a molecular ion peak corresponding to this mass and characteristic fragmentation patterns, likely involving the loss of the methyl or vinyl groups.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the molecular and electronic structure of this compound, complementing experimental data.

Energy and Geometry Optimization

Energy and geometry optimization are fundamental computational steps to determine the most stable three-dimensional structure of a molecule. This process involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For imidazole derivatives, methods like Density Functional Theory (DFT), often with the B3LYP functional, are used to perform these optimizations. rsc.orgutwente.nlresearchgate.net The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

While specific optimized geometry data for this compound is not detailed in the provided search results, studies on related imidazole compounds illustrate the type of data obtained. For instance, DFT calculations on other substituted imidazoles reveal insights into how substituents affect the planarity and electronic distribution of the imidazole ring. physchemres.org

Table 1: Illustrative DFT-Derived Structural Parameters of an Imidazole Core This table presents typical data for a generalized 1H-Benzo[d]imidazole core as an example of parameters obtained through geometry optimization.

ParameterValue (Å/°)Method
C1–N1 Bond Length1.38 ÅB3LYP/6-31G
N1–C2 Bond Length1.42 ÅB3LYP/6-31G
C–N–C Bond Angle108.5°B3LYP/6-31G
HOMO-LUMO Gap4.3 eVB3LYP/6-31G

Vibrational Frequency Analysis

Vibrational frequency analysis is computationally performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. This analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. scirp.org

For complex organic molecules, the calculated frequencies are often scaled to correct for approximations in the computational method and the neglect of anharmonicity, leading to better agreement with experimental spectra. scirp.orgacs.org Studies on related molecules like 1-benzyl-1H-imidazole and other imidazole derivatives utilize DFT calculations to interpret experimental FT-IR and FT-Raman spectra, assigning specific bands to vibrations of the imidazole ring, the vinyl group, and the methyl group. researchgate.net For instance, the C=N and C=C stretching vibrations within the imidazole ring are characteristic features. researchgate.net

Table 2: Example Vibrational Mode Assignments for a Substituted Imidazole This table provides representative data on vibrational modes for a related compound, 4-(4-Fluoro-phenyl)-1H-imidazole, as an illustration. researchgate.net

AssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Stretch31503148 (FT-IR)
C-H Stretch (Imidazole Ring)31253120 (FT-Raman)
C=C Stretch (Ring)15901592 (FT-IR)
C-N Stretch (Ring)14501455 (FT-IR)
Ring Breathing12701272 (FT-Raman)

NMR Chemical Shift Predictions (e.g., GIAO method, PCM model)

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally to aid in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio technique for calculating nuclear magnetic shielding tensors. modgraph.co.ukfu-berlin.de These calculations, often performed using DFT, can predict ¹H and ¹³C NMR chemical shifts. acs.org

To account for solvent effects, which can significantly influence chemical shifts, the Polarizable Continuum Model (PCM) can be incorporated into the calculations. unn.edu.ng This approach models the solvent as a continuous dielectric medium. Theoretical studies on various azoles, including imidazoles and pyrazoles, have demonstrated that GIAO calculations can reproduce experimental trends in chemical shifts, especially when accounting for protonation and solvent effects. fu-berlin.deresearchgate.net For this compound, such calculations would predict the chemical shifts for the protons and carbons of the methyl group, the vinyl group, and the imidazole ring.

Table 3: Predicted vs. Experimental ¹H-NMR Chemical Shifts for a Triazole Derivative in Different Solvents (Illustrative Example) Data adapted from a study on 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide to illustrate the application of GIAO and IEFPCM methods. unn.edu.ng

ProtonExperimental δ (ppm) in DMSOCalculated δ (ppm) in DMSO (IEFPCM)Experimental δ (ppm) in CDCl₃Calculated δ (ppm) in CHCl₃ (IEFPCM)
H-A8.508.458.308.25
H-B7.807.757.607.55
H-C2.602.552.502.45

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electronic interactions within a molecule. uni-muenchen.de It examines interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions, calculated via second-order perturbation theory, quantifies the extent of intramolecular charge transfer and hyperconjugation. uni-muenchen.deacadpubl.eu

In the context of this compound, NBO analysis would reveal key electronic features, such as the delocalization of π-electrons between the imidazole ring and the vinyl group. It would also quantify the stabilizing interactions involving the lone pairs on the nitrogen atoms and the antibonding orbitals of adjacent bonds. Studies on similar imidazole systems use NBO analysis to understand how substituents modulate the electronic structure and reactivity of the molecule. acadpubl.eu

Table 4: Illustrative Second-Order Perturbation Analysis from NBO for a Substituted Imidazole This table shows example data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole to demonstrate the type of information gained from NBO analysis. acadpubl.eu

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N3π(C2-N1)55.43Lone Pair -> Antibonding π
π(C4-C5)π(C2-N1)22.18π -> Antibonding π
π(C2-N1)π(C4-C5)18.76π -> Antibonding π
LP(1) N1σ(C2-C6)5.12Lone Pair -> Antibonding σ

Simulation of Spectroscopic Data

The computational methods described above culminate in the ability to simulate various types of spectra.

Vibrational Spectra: Based on the calculated vibrational frequencies and their corresponding intensities (IR) or scattering activities (Raman), a theoretical spectrum can be generated. scirp.org This simulated spectrum is invaluable for interpreting experimental data and assigning complex vibrational bands.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. researchgate.net This allows for the simulation of the UV-Visible absorption spectrum, providing insight into the electronic transitions (e.g., π→π*) responsible for the observed absorption bands.

NMR Spectra: Using the predicted chemical shifts (from GIAO) and calculated spin-spin coupling constants, a complete, one-dimensional NMR spectrum can be simulated. researchgate.net This can be a powerful tool for confirming a proposed structure or for predicting the appearance of a spectrum for a yet-to-be-synthesized molecule.

These simulations provide a direct bridge between theoretical calculations and experimental observation, enabling a deeper and more confident characterization of the molecular properties of this compound.

Functionalization and Derivatization Strategies

Synthesis of Substituted 1-Methyl-2-vinyl-1H-imidazole Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its electronic and steric properties. This can be achieved by introducing additional functional groups to the imidazole (B134444) core or by chemically altering the vinyl substituent.

Introduction of Additional Functional Groups on the Imidazole Ring

The imidazole ring of this compound is amenable to electrophilic substitution reactions, enabling the introduction of a variety of functional groups. These modifications can significantly influence the molecule's reactivity, coordination properties, and biological activity. Common strategies include nitration, halogenation, and alkylation.

Nitration of the imidazole ring, for instance, can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. This introduces a nitro group, a strong electron-withdrawing group, which can modulate the electron density of the imidazole ring. For example, the synthesis of 5-methyl-2-nitro-1-vinyl-1H-imidazole involves such a nitration process. evitachem.com Halogenation, the introduction of halogen atoms such as chlorine or bromine, can also be performed on the imidazole ring, providing a handle for further cross-coupling reactions. csic.es

Alkylation of the imidazole backbone is another key functionalization strategy. A concise method for the alkylation of the imidazole backbone has been developed, which involves the protection of the 1 and 2 positions of the imidazole ring, followed by lithiation at the 5-position and subsequent reaction with various electrophiles like haloalkanes, aldehydes, and ketones. researchgate.netresearchgate.net Although this method was demonstrated on a protected imidazole, it highlights a potential route for introducing alkyl groups onto the this compound scaffold.

Table 1: Examples of Functionalization on the Imidazole Ring

Functional GroupReagents and ConditionsResulting Derivative (Example)Reference
Nitro (-NO₂)Nitric acid, Sulfuric acid5-Methyl-2-nitro-1-vinyl-1H-imidazole evitachem.com
Halogen (-Br, -Cl)Bromine, Potassium bicarbonate, DMF, 100 °C2,4-Dibromo-5-methyl-1H-imidazole (intermediate) chemicalbook.com
Alkyl (-R)1. Protection (e.g., THP, Cl) 2. Lithiation (n-BuLi) 3. Electrophile (e.g., R-X)Alkylated imidazole derivatives researchgate.netresearchgate.net

Modification of the Vinyl Moiety

The vinyl group of this compound is a versatile functional handle that can undergo a range of chemical transformations, leading to a diverse array of derivatives. researchgate.net These modifications include oxidation, reduction, and cycloaddition reactions.

Oxidation of the vinyl group can lead to the formation of epoxides or aldehydes, introducing oxygen-containing functionalities into the molecule. Conversely, reduction of the vinyl group can saturate the double bond, yielding the corresponding ethyl derivative. For instance, the reduction of the double bond in related nitroimidazole systems has been achieved using reagents like tosyl hydrazine (B178648) in pyridine, which selectively reduces the double bond while preserving the nitro group. nih.gov

The vinyl group can also participate in pericyclic reactions, such as Diels-Alder cycloadditions, where it can act as a dienophile. These reactions are valuable for the construction of more complex cyclic structures. core.ac.uk Furthermore, the vinyl group can undergo nucleophilic substitution reactions under certain conditions.

Table 2: Examples of Vinyl Moiety Modifications

Reaction TypeReagents and ConditionsResulting Functional Group (Example)Reference
OxidationOxidizing agents (e.g., peroxy acids)Epoxide, Aldehyde
ReductionTosyl hydrazine, PyridineEthyl nih.gov
CycloadditionDienophile (e.g., N-phenylmaleimide)Cycloadduct core.ac.uk

Molecular Hybridization Strategies for Targeted Applications

Molecular hybridization involves the combination of this compound with other molecular fragments to create new hybrid molecules with specific, targeted properties. This strategy is particularly prominent in the design of bioactive compounds and functional materials.

Coupling Reactions Involving the Alkene Moiety

The vinyl group of this compound is an excellent substrate for various cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental to molecular hybridization strategies.

The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide, has been successfully applied to vinyl-imidazole systems. For instance, an oxidative Heck cross-coupling of 1-tosyl-2-vinyl-1H-imidazole with phenyl boronic acid has been reported, demonstrating the feasibility of forming styryl-imidazole derivatives. tandfonline.com This method is advantageous as it can operate in the absence of a base, avoiding the formation of by-products. tandfonline.com

The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is also a powerful tool for the functionalization of vinylimidazoles. This reaction couples a vinyl or aryl boronic acid with a vinyl or aryl halide. While direct examples with this compound are not extensively detailed, the successful application of Suzuki-Miyaura reactions on related bromo-substituted imidazoles to introduce aryl, heteroaryl, or vinyl groups highlights its potential. chemicalbook.com

Design of Hybrid Molecules

The design of hybrid molecules incorporating the this compound scaffold is a key strategy for developing new therapeutic agents and functional materials. acs.orgnih.gov By coupling this imidazole derivative with other pharmacophores or functional units, it is possible to create molecules with enhanced or novel properties. acs.orgnih.gov

For example, the synthesis of hybrid molecules containing both imidazole and other heterocyclic rings, such as pyrimidine (B1678525) or benzofuran, has been reported. nih.govresearchgate.net These hybridization strategies often aim to combine the biological activities of the individual components to achieve synergistic effects. The synthesis of 1,2,4-trisubstituted-(1H)-imidazole-appended hybrids from biologically relevant chalcones is another example of this approach. acs.org

Table 3: Examples of Hybrid Molecules via Coupling Reactions

Coupling ReactionReactants (Example)Resulting Hybrid Molecule (Example)Application Area (Potential)Reference
Oxidative Heck1-Tosyl-2-vinyl-1H-imidazole, Phenyl boronic acid(E)-2-Styryl-1-tosyl-1H-imidazoleMaterials Science, Medicinal Chemistry tandfonline.com
Suzuki-MiyauraBromo-substituted imidazoles, Aryl/heteroaryl boronic acidsAryl/heteroaryl-substituted imidazolesMedicinal Chemistry, Agrochemicals chemicalbook.com
Condensation1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde, 3(2H)-benzofuranonesImidazole-benzofuranone hybridsMedicinal Chemistry nih.gov

Development of Imidazole-Based Monomers for Tailored Polymer Properties

This compound and its derivatives are valuable monomers for the synthesis of functional polymers. The imidazole group imparts unique properties to the resulting polymers, such as pH-responsiveness, catalytic activity, and the ability to coordinate with metal ions. The polymerization of these monomers can be controlled to tailor the polymer architecture and, consequently, its properties.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed for the polymerization of vinylimidazoles. tandfonline.commdpi.comrsc.orgacs.orgresearchgate.net RAFT polymerization of 1-vinylimidazole (B27976) (1VIM), a closely related monomer, has been shown to produce well-controlled polymers with low dispersity. rsc.orgresearchgate.net The use of acetic acid as a solvent in the RAFT polymerization of 1VIM has been demonstrated to be effective in stabilizing the propagating radicals. rsc.orgresearchgate.net

Copolymers of vinylimidazoles with other monomers, such as N-vinylcaprolactam or methyl methacrylate (B99206), have also been synthesized to create materials with a combination of properties. tandfonline.comresearchgate.net For instance, copolymers of N-vinylcaprolactam with N-vinylimidazoles have been shown to exhibit altered phase separation temperatures in aqueous solutions compared to the homopolymer of N-vinylcaprolactam. researchgate.net The incorporation of this compound into polymer chains can therefore be used to tune properties like solubility, thermal stability, and responsiveness to external stimuli. The presence of the vinyl group allows for its use in polymerization reactions, making it a useful component in the synthesis of various polymers and copolymers. cymitquimica.com

Table 4: Polymerization of Vinylimidazole Monomers

Polymerization TechniqueMonomer(s) (Example)Key Polymer PropertiesApplication (Potential)Reference
RAFT Polymerization1-Vinylimidazole (1VIM)Well-controlled molecular weight, low dispersity, pH-responsiveDrug delivery, catalysis, membranes mdpi.comrsc.orgresearchgate.net
ATRPVinyl ether macromonomersWell-defined polymacromonomersAdvanced materials, coatings cmu.edu
Free Radical CopolymerizationN-vinylcaprolactam, 1-vinylimidazoleTunable thermal stability in aqueous solutionSmart materials, biomedical applications researchgate.net
Free Radical CopolymerizationMethyl methacrylate, 4,5-diphenyl-2-(3-vinylphenyl)-1H-imidazolePhoto-crosslinkablePhotoresponsive materials tandfonline.com

Applications in Advanced Materials Science and Catalysis

Polymeric Materials Derived from 1-Methyl-2-vinyl-1H-imidazole

Polymers synthesized from this compound and its close analogs, such as 1-vinylimidazole (B27976), are a rapidly emerging class of materials with a broad spectrum of applications. nih.gov The presence of the imidazole (B134444) ring in the polymer backbone imparts unique chemical and physical properties, making these materials suitable for high-temperature processes and specialized applications. nih.gov

Functional Copolymers for Specific Material Properties

The copolymerization of vinylimidazoles with other monomers, such as acrylates and styrenes, allows for the fine-tuning of material properties to suit specific applications. acs.orgnih.gov For instance, copolymers of N-vinylimidazole and butyl acrylate (B77674) have been synthesized to create flexible membranes with low glass transition temperatures. researchgate.net These copolymers can be further modified through quaternization and crosslinking to enhance their performance in applications like gas separation. researchgate.net

Amphiphilic block copolymers, such as those combining polyethylene (B3416737) glycol (PEG) with poly(1-vinyl imidazole), have been developed for biomedical applications. These copolymers can self-assemble into well-defined nanostructures like micelles, which are of interest for drug delivery systems. mdpi.com The imidazole units in these copolymers also exhibit pH-responsive behavior, which can be exploited for targeted drug release. mdpi.com

Copolymers of N-vinylcaprolactam with N-vinyl(methyl)imidazoles have been shown to be water-soluble and exhibit a higher phase separation temperature compared to poly(N-vinylcaprolactam) alone, with thermal stability increasing with a higher content of the hydrophilic vinylimidazole units.

Polymeric Ionic Liquids (PILs) for Electrochemical Devices

Polymeric ionic liquids (PILs) are a class of polyelectrolytes that combine the unique properties of ionic liquids with the processability of polymers. nih.gov PILs derived from vinylimidazolium monomers are of particular interest for applications in electrochemical devices such as batteries and fuel cells. mdpi.com The quaternization of the imidazole ring in poly(vinylimidazole) introduces ionic moieties, leading to materials with enhanced ionic conductivity.

The ionic conductivity of these PILs is influenced by factors such as the length of the alkyl spacer on the imidazolium (B1220033) cation. mdpi.com For example, in a series of imidazolium-containing PILs, those with longer alkyl spacers exhibited higher ionic conductivity. mdpi.com Blending these PILs with other polymers like poly(propylene carbonate) can create mechanically robust, free-standing membranes with ionic conductivities on the order of 10⁻⁶ S·cm⁻¹ at room temperature, which can be further enhanced by the addition of plasticizers. mdpi.com

Polymer SystemIonic Conductivity (S·cm⁻¹) at Room Temperature
Poly(1-vinylpyrrolidone-co-vinyl acetate)/LiTFSI4.27 × 10⁻¹⁰
Poly(1-vinylpyrrolidone-co-vinyl acetate)/LiTFSI with 25 wt% EMImTFSI2.14 × 10⁻⁶
Imidazolium-containing PILs (dry)10⁻⁵ to 2.9 × 10⁻⁵
Poly(propylene carbonate)/PIL/LiTFSI blends10⁻⁶

This table presents a selection of ionic conductivity data for various polymer electrolyte systems, including those based on vinylimidazole derivatives.

Membranes for Ion Conduction and Gas Separation

Membranes fabricated from polymers containing this compound and its analogs are being extensively investigated for their potential in ion conduction and gas separation. wikipedia.org The imidazole groups can facilitate ion transport, making these materials suitable for applications such as proton exchange membranes in fuel cells. nih.gov

In the realm of gas separation, the high CO2 solubility of imidazole-based materials makes them attractive for CO2 capture technologies. researchgate.netdntb.gov.ua Mixed matrix membranes (MMMs), prepared by doping polyimides with poly(N-vinylimidazole), have shown significantly improved CO2/CH4 selectivity. dntb.gov.uaresearchgate.net For instance, a 6FDA-type polyimide membrane doped with 6 wt% poly(N-vinylimidazole) exhibited an ideal CO2/CH4 selectivity of 63.5 with a CO2 permeability of 29.2 Barrer. dntb.gov.uaresearchgate.net Copolymers of N-vinylimidazole and butyl acrylate have also been developed into membranes that, after quaternization and crosslinking, show promising CO2 permeability and selectivity against N2 and CH4. researchgate.net

Membrane CompositionGas PairPermeability (Barrer)Selectivity
6FDA-BDTA-ODA / 6 wt% Poly(N-vinylimidazole)CO₂/CH₄29.263.5
Poly(VIm-co-BuA) with free RTILCO₂/N₂38.7727.82
PVIm-POEM37 (3:7)CO₂/N₂148.665.3
PVIm-POEM37 (3:7)CO₂/CH₄148.635.0

This table summarizes the gas separation performance of various membranes containing poly(vinylimidazole) derivatives.

Precursors for Novel Materials via Thermolysis

The thermal decomposition of poly(N-vinylimidazole) (PVIm) has been studied as a route to generate novel materials. nih.gov The thermolysis of PVIm occurs in a single main step between 340 and 500 °C. dntb.gov.uaresearchgate.netfigshare.com The major decomposition products are 1H-imidazole and 1-vinylimidazole, formed through homolytic scission of the carbon-nitrogen bond and main chain scission followed by depolymerization, respectively. dntb.gov.uaresearchgate.net Minor products include benzene (B151609) and various alkyl aromatics. dntb.gov.uaresearchgate.net This controlled degradation process offers a potential pathway for creating carbonaceous materials with tailored properties.

Decomposition Temperature RangeMajor ProductsMinor Products
340–500 °C1H-imidazole, 1-vinylimidazoleBenzene, Alkyl aromatics

This table outlines the primary products observed during the thermal decomposition of poly(N-vinylimidazole).

Responsive Materials (e.g., Temperature-Dependent Absorbance)

Polymers derived from vinylimidazoles can exhibit stimuli-responsive behavior, such as sensitivity to changes in temperature and pH. mdpi.commdpi.com This property is particularly evident in hydrogels, which are crosslinked polymer networks that can swell in water. Copolymers of N-vinylimidazole with N-isopropylacrylamide, for example, can form thermoresponsive hydrogels. researchgate.net The incorporation of the vinylimidazole moiety can also impart pH sensitivity to these materials. mdpi.com

The lower critical solution temperature (LCST) of these copolymers can be tuned by adjusting the monomer composition. For instance, block copolymers of poly(N-isopropylacrylamide) and poly(1-vinylimidazole) show cloud points that are dependent on both the pH and the block architecture. mdpi.com This dual-responsive nature makes these materials promising candidates for applications in drug delivery, where changes in local temperature or pH can trigger the release of a therapeutic agent. mdpi.com

Catalytic Roles of this compound and its Polymers

The imidazole functional group is known for its catalytic activity in various chemical reactions. nih.govresearchgate.net When incorporated into a polymer backbone, these catalytic sites can be immobilized, offering advantages such as ease of separation from the reaction mixture and potential for catalyst recycling. nih.govresearchgate.net

Poly(N-vinylimidazole) has been demonstrated to be an efficient, metal-free, and reusable heterogeneous catalyst for the synthesis of oximes via a mechanochemical ball milling technique. nih.govresearchgate.net The polymer facilitates the condensation reaction between carbonyl compounds and hydroxylamine (B1172632) hydrochloride, leading to high yields of the corresponding oximes in short reaction times. nih.gov The catalyst can be easily recovered and reused multiple times without a significant loss in its catalytic activity. nih.gov

Furthermore, cross-linked polyvinylimidazole has been used as a support for heteropolyacid clusters, creating highly efficient catalysts for deep oxidative desulfurization of fuels. nih.govmdpi.com A polyvinylimidazolyl-phosphotungstic acid catalyst showed a desulfurization efficiency of 99.68% for dibenzothiophene (B1670422) at 50 °C and could be recycled nine times with minimal loss of activity. mdpi.com Palladium nanoparticles supported on poly(1-vinylimidazole) decorated magnetic S-doped graphitic carbon nitride have also been developed as an efficient catalyst for the reduction of organic dyes. nih.gov

Catalytic ReactionCatalyst SystemEfficiency/YieldReusability
Oxime SynthesisPoly(N-vinylimidazole)Up to 94% yieldReused 4 times with >92% yield
Oxidative DesulfurizationPolyvinylimidazolyl-phosphotungstic acid99.68% desulfurizationReused 9 times with 98.60% removal
Dye Reduction (Methyl Orange)SGCN/Fe₃O₄/PVIs/PdApparent activation energy: 72.63 kJ/molGood stability and reusability
Dye Reduction (Rhodamine B)SGCN/Fe₃O₄/PVIs/PdApparent activation energy: 68.35 kJ/molGood stability and reusability

This table highlights the catalytic performance of various systems based on poly(vinylimidazole) derivatives.

Imidazole Derivatives as Catalysts in Organic Reactions

The imidazole moiety is a key functional group in many catalysts due to its ability to participate in various catalytic cycles. Imidazole and its derivatives are known to be effective catalysts in a range of organic reactions, often attributed to their nucleophilic and basic properties. They can act as proton transfer agents and are integral components of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The imidazole ring is a constituent of several important natural products, including the amino acid histidine, purines, and nucleic acids, where it often plays a vital catalytic role in enzymatic reactions. mdpi.com The versatility of imidazole derivatives allows for their use in the synthesis of a wide variety of other heterocyclic compounds. researchgate.net

Poly(this compound) in Catalysis

While specific studies on the catalytic applications of poly(this compound) are not extensively documented in the current literature, the catalytic activity of polymers derived from the closely related isomer, 1-vinylimidazole (poly(N-vinylimidazole) or PVIm), has been well-established. rsc.org PVIm is a biocompatible, biodegradable, and thermally stable functional polymer that has demonstrated significant catalytic activity in various organic syntheses. nih.gov

For instance, PVIm has been successfully employed as a metal-free, recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes from carbonyl compounds and hydroxylamine hydrochloride. nih.gov This process offers several advantages, including high to excellent yields, short reaction times, and solvent-free conditions. nih.gov The catalytic mechanism is proposed to involve PVIm acting as an HCl scavenger to liberate free hydroxylamine, which then reacts with the carbonyl compound. tubitak.gov.tr The polymer's ability to be easily separated and reused multiple times without a significant loss of activity underscores its potential as a sustainable catalyst. nih.govtubitak.gov.tr

The following table summarizes the results of the PVIm-catalyzed synthesis of various oximes, demonstrating its efficiency.

EntryAldehyde/KetoneTime (min)Yield (%)
14-Nitrobenzaldehyde3094
24-Chlorobenzaldehyde3093
34-Methylbenzaldehyde4090
4Benzaldehyde4088
5Acetophenone6085
6Benzophenone (B1666685)9082
Data sourced from a study on the catalytic activity of Poly(N-vinylimidazole) in oxime synthesis. nih.gov

These findings for poly(1-vinylimidazole) suggest a promising avenue for the investigation of poly(this compound) as a potential catalyst, given the shared imidazole functionality.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts is a critical area of research aimed at simplifying catalyst recovery and reuse, thereby improving the economic and environmental sustainability of chemical processes. mdpi.com Imidazole-containing polymers are excellent candidates for the development of such catalysts. researchgate.net

Poly(vinylimidazole) has been utilized as a support for catalytically active metal nanoparticles, creating robust and recyclable heterogeneous catalysts. mdpi.com For example, a hydrogel-supported palladium catalyst was prepared by copolymerizing vinyl imidazole and acrylic acid. mdpi.com This heterogeneous catalyst demonstrated high efficiency in Tsuji–Trost and Suzuki coupling reactions in aqueous media. mdpi.com The polymeric network serves to stabilize the palladium nanoparticles, preventing their aggregation and leaching, while the imidazole groups can act as ligands, modulating the catalytic activity of the metal center. mdpi.com

Furthermore, mesoporous cross-linked poly(vinyl imidazole)s have been synthesized and functionalized with sulfonic acid and iron(IV) chloride tags to create dual-role Lewis and Brønsted acidic catalysts. acs.orgresearchgate.net These materials have proven to be efficient and reusable catalysts for the synthesis of N-heterocycle spiropyrans. acs.orgresearchgate.net The high surface area and porous nature of these polymers facilitate reactant access to the active sites, enhancing catalytic performance. researchgate.net The development of such polymer-supported catalysts based on this compound could lead to new and efficient heterogeneous catalytic systems.

Applications in Surface Science

The modification of polymer surfaces is crucial for tailoring their properties for specific applications. Vinylimidazoles, particularly 1-vinylimidazole, are valuable monomers for surface functionalization due to their high reactivity in free-radical polymerization and the functional properties of the resulting imidazole-grafted surfaces. wikipedia.orgchemicalbook.com

Functionalization of Polymer Surfaces by Grafting

Graft polymerization is a powerful technique for altering the surface chemistry of a material without affecting its bulk properties. 1-Vinylimidazole has been successfully grafted onto various polymer surfaces, including polypropylene, Kapton (a polyimide), and sodium alginate, using techniques such as UV-induced grafting and plasma polymerization. chemicalbook.comnih.govsci-hub.seresearchgate.net This surface modification introduces imidazole groups onto the polymer backbone, which can then be used for further functionalization or to impart specific properties. chemicalbook.com For instance, grafting of 1-vinylimidazole onto polymer films has been shown to improve their antimicrobial activity. nih.govrsc.org The grafted poly(N-vinylimidazole) chains can also act as chelating agents for metal ions. chemicalbook.com

A study on the plasma graft polymerization of vinylimidazole onto Kapton film demonstrated the formation of a thin, uniform graft polymer layer on the surface. sci-hub.se This modified surface showed improved adhesion to copper, a critical requirement in the microelectronics industry. sci-hub.se

Improvement of Wettability and Adhesiveness

The introduction of polar functional groups, such as the imidazole ring, onto a polymer surface can significantly enhance its wettability and adhesiveness. wikipedia.orgchemicalbook.com The grafting of 1-vinylimidazole onto hydrophobic polymer surfaces has been shown to decrease the water contact angle, indicating an increase in hydrophilicity. mdpi.com This improved wettability is beneficial for applications in coatings, printing, and biomedical devices. wikipedia.org

The enhanced adhesion resulting from vinylimidazole grafting is attributed to the ability of the imidazole ring to interact with other surfaces through various mechanisms, including hydrogen bonding and the formation of coordination complexes with metals. sci-hub.seresearchgate.net In the case of copper metallization on polyimide films, the imidazole groups on the grafted surface can form complexes with copper, leading to a significant improvement in the adhesion strength between the polymer and the metal layer. sci-hub.se

Other Emerging Applications

Beyond catalysis and surface science, the unique properties of the vinylimidazole structure lend themselves to other emerging applications. The imidazole moiety is a well-known pharmacophore, and vinylimidazole derivatives are being explored for their potential in medicinal chemistry. Copolymers of N-vinylimidazole have been investigated for their biocompatibility and potential use in drug delivery systems and as gene carriers. nih.gov The ability of poly(N-vinylimidazole) to act as a proton sponge is a desirable characteristic for intracellular drug and gene delivery.

Furthermore, the grafting of N-vinylimidazole onto natural polymers like sodium alginate has been shown to impart significant antimicrobial and antifungal properties. nih.govrsc.org These modified biopolymers could find applications in wound dressings, food packaging, and other areas where antimicrobial surfaces are beneficial. While these applications have been primarily explored for 1-vinylimidazole, they highlight the potential for this compound and its polymers in the development of advanced functional materials for a variety of fields.

Reactive Diluents in Coatings and Adhesives

In the formulation of coatings and adhesives, particularly those cured by ultraviolet (UV) radiation, viscosity control is a critical factor. Reactive diluents are incorporated into these formulations to reduce viscosity to a workable level for application, while also participating in the polymerization process to become an integral part of the final cured product. Vinyl monomers are often employed as reactive diluents due to their ability to undergo free-radical polymerization.

While specific research on this compound as a reactive diluent is not extensively detailed in the provided search results, the closely related compound, 1-vinylimidazole, is well-documented for this purpose. 1-vinylimidazole is recognized for its high reactivity in free-radical (UV) polymerization, making it an effective reactive diluent in UV lacquers, inks, and adhesives. researchgate.net Its vinyl group readily copolymerizes with other monomers, such as acrylates, in UV-curable systems. uvebtech.com The incorporation of such vinyl monomers can enhance the performance properties of the cured system, including adhesion, flexibility, and resistance to thermal and chemical degradation. uvebtech.com Given the similar reactive vinyl group present in this compound, it is anticipated to exhibit comparable functionality as a reactive diluent, contributing to viscosity reduction and integration into the polymer network upon curing. The methyl substitution on the imidazole ring may influence its solvency, reactivity, and the final properties of the cured material.

Dyes for Optical Applications

The synthesis of organic dyes with tailored optical properties is a significant area of materials science. Azo dyes, characterized by the -N=N- functional group, are a prominent class of chromophores. The synthesis of these dyes often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca Heterocyclic compounds, including imidazole derivatives, are frequently incorporated into azo dye structures to modify their color, stability, and other properties. nih.gov

The vinyl group in this compound offers a reactive site for polymerization, allowing for its incorporation into polymeric dye systems. Furthermore, the imidazole ring itself can be part of a chromophoric system. While direct synthesis of azo dyes from this compound is not explicitly detailed in the provided search results, the general synthetic routes for producing azo dyes containing imidazole moieties are well-established. nih.gov For instance, imidazole derivatives can be diazotized and coupled with other aromatic compounds to produce novel azo dyes. nih.gov The resulting dyes can have applications in various fields, including textiles and as pH indicators. unb.ca The presence of the 1-methyl-1H-imidazole moiety could influence the electronic properties of the resulting dye molecule, thereby affecting its absorption and emission characteristics.

Sensors

The development of chemical sensors for the detection of various analytes, including ions and small molecules, is a critical area of research. Fluorescent chemosensors, which signal the presence of an analyte through a change in their fluorescence properties, are particularly valuable due to their high sensitivity. Imidazole derivatives have been widely explored in the design of fluorescent sensors, especially for the detection of metal ions. researchgate.net The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, leading to a change in the electronic structure of the molecule and, consequently, its photophysical properties. researchgate.net

Polymers containing imidazole units, such as poly(vinyl imidazole), have been investigated for their potential in sensor applications. mdpi.com The polymerization of this compound would yield a polymer with pendant 1-methyl-1H-imidazole groups. These groups can coordinate with metal ions, which can be detected through various signal transduction mechanisms, including electrochemical and optical methods. For example, the binding of a metal ion to the imidazole nitrogen could quench or enhance the fluorescence of a nearby fluorophore or induce a change in the electrochemical properties of the polymer. While specific sensor designs based on poly(this compound) are not detailed in the provided search results, the known affinity of the imidazole moiety for metal ions suggests its suitability for this application. mdpi.com

Heavy Metal Adsorption

The removal of heavy metal ions from wastewater is a crucial environmental concern. Adsorption is a widely used technique for this purpose, and there is a continuous search for new, efficient, and reusable adsorbent materials. Polymers containing chelating functional groups are particularly effective for heavy metal removal. The imidazole group, with its available nitrogen lone pairs, can form coordination complexes with various heavy metal ions.

Polymers derived from vinylimidazole monomers, such as poly(1-vinylimidazole), have been extensively studied for their ability to adsorb heavy metals from aqueous solutions. mdpi.comresearchgate.net The polymerization of this compound would result in a polymer with a high density of imidazole functional groups, making it a promising candidate for heavy metal adsorption. The adsorption capacity of such polymers is influenced by factors such as pH, initial metal ion concentration, and the nature of the metal ion. researchgate.net Studies on poly(1-vinylimidazole)-based materials have demonstrated significant adsorption capacities for various heavy metal ions. mdpi.com

Below is a table summarizing the maximum adsorption capacities of a poly(1-vinylimidazole)-based hydrogel for different heavy metal ions, as reported in the literature for a related polymer system. mdpi.com

Heavy Metal IonMaximum Adsorption Capacity (mg/g)
Cu²⁺82.4
Pb²⁺66.5
Cd²⁺51.8

Data from a study on magnetic hydrogel spheres composed of carboxymethylated starch modified with poly(1-vinylimidazole) and polyvinyl alcohol. mdpi.com

The regeneration and reuse of the adsorbent are also important considerations. Imidazole-containing polymers can often be regenerated by treatment with an acidic solution, which protonates the imidazole groups and releases the bound metal ions. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the broader application of substituted vinylimidazoles, including 1-Methyl-2-vinyl-1H-imidazole, has been the lack of scalable and safe synthetic routes. osti.gov Traditional methods often rely on hazardous, energy-intensive processes. osti.gov Future research is directed towards creating greener, more efficient, and scalable synthetic pathways.

A promising development is a two-step method that offers a more sustainable route to this compound. osti.gov This process involves:

Formation of a hydroxyethylimidazole intermediate from 1,2-dimethylimidazole (B154445) and paraformaldehyde. osti.gov

Subsequent base-catalyzed reactive distillation to dehydrate the intermediate into the final vinylimidazole product. osti.gov

This approach avoids hazardous gaseous precursors and utilizes greener reagents. osti.gov The optimization of such processes is a key area of ongoing research, aiming to improve yields and cost-effectiveness for industrial-scale production. osti.gov The principles of green chemistry, such as waste reduction and the use of benign solvents, are central to these new synthetic strategies. researchgate.net The development of novel catalysts, including metal-free options and efficient multicomponent reaction protocols, also represents a significant avenue for future synthetic advancements in imidazole (B134444) chemistry. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Vinylimidazoles

Methodology Precursors Conditions Advantages Challenges
Traditional Methods Imidazoles, Gaseous Precursors (e.g., acetylene) Energy-intensive, potentially hazardous Established routes Poor scalability, safety concerns, harsh conditions osti.gov
Reactive Distillation 1,2-dimethylimidazole, Paraformaldehyde Two-step, base-catalyzed Scalable, safer, greener, avoids hazardous gases osti.gov Process optimization for yield and purity osti.gov

| Multicomponent Reactions | Aldehydes, amines, etc. | Often one-pot, may be catalyzed | High efficiency, atom economy | Regioselectivity control, catalyst recovery organic-chemistry.org |

Advanced Polymer Architectures and Functional Materials Design

The unique properties of the imidazole group make it a valuable component in functional polymers. mdpi.com Future research is focused on designing advanced polymer architectures incorporating this compound to create materials with tailored properties. This includes the synthesis of complex structures beyond simple linear homopolymers.

Examples of advanced polymer architectures being explored include:

Block Copolymers: Synthesizing amphiphilic diblock copolymers, for instance by combining a hydrophilic block like polyethylene (B3416737) glycol (PEG) with a poly(1-vinyl imidazole) block. mdpi.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being used to create these well-defined structures, which have potential applications in drug delivery and biomedical imaging due to their pH-responsive nature. mdpi.com

Hyperbranched Polymers: Creating highly branched structures which can act as rheological modifiers or scaffolds for functional molecules. researchgate.net

Core-Shell Particles: Fabricating smart polymer particles with a core of one material (e.g., polystyrene) and a shell containing poly(1-vinylimidazole). acs.org These particles can form responsive opal films that change color in response to stimuli like pH, acting as sensors. acs.org

Nanocomposites: Incorporating nanoparticles, such as copper nanoparticles, within a poly-N-vinylimidazole matrix. nih.govmdpi.com These materials combine the properties of the polymer and the nanoparticles, opening up applications in catalysis and antimicrobial materials. nih.govmdpi.com

The design of these architectures often involves leveraging the imidazole moiety for its pH responsiveness, metal coordination capabilities, and hydrogen bonding. mdpi.comacs.org A key challenge is controlling the polymerization process, as the coordinating nature of the imidazole monomer can interfere with certain techniques. mdpi.com

Deeper Mechanistic Understanding of Reactions and Polymerization Processes

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling polymer properties. Future research will increasingly focus on elucidating the intricate details of both the synthesis of this compound and its subsequent polymerization.

Mechanistic studies on the thermal decomposition of the related poly(N-vinylimidazole) have shown that the process is complex, involving multiple reaction pathways. acs.orgresearchgate.net The primary decomposition products are 1H-imidazole and the monomer, 1-vinylimidazole (B27976). acs.orgresearchgate.net The formation of 1H-imidazole is believed to occur mainly through the homolytic scission of the carbon-nitrogen bond, rather than a zip-elimination process seen in polymers like PVC. acs.orgresearchgate.net The monomer is formed via main-chain scission followed by depolymerization. acs.orgresearchgate.net

For synthetic reactions, researchers are working to understand the role of catalysts and intermediates. For example, in the synthesis of a related compound, 2-nitro-1-vinyl-1H-imidazole, a mechanism was proposed where the 2-nitroimidazolide ion acts as both a nucleophile and a base in a one-pot reaction. mdpi.com Gaining deeper insight into these pathways allows for better control over product formation and the minimization of side reactions. rsc.org This knowledge is essential for designing more efficient and selective synthetic protocols. organic-chemistry.org

Computational Predictions and Experimental Validation

The synergy between computational modeling and experimental work is a powerful tool for accelerating research. In the context of this compound, this approach is becoming increasingly important.

Density Functional Theory (DFT) calculations are being employed to predict the properties of vinylimidazole derivatives. osti.gov These computational studies can provide insights into molecular geometries, electronic structures, and reaction energetics, guiding experimental efforts. For instance, DFT has been used to calculate the chemical shifts of vinylimidazole isomers, with results showing excellent agreement with experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy.

This combined computational-experimental approach offers several advantages:

Prediction of Properties: Computationally screening potential new polymers or materials before undertaking time-consuming synthesis.

Mechanistic Insights: Modeling reaction pathways to understand transition states and intermediates that are difficult to observe experimentally.

Structure Confirmation: Validating experimental results, such as spectroscopic data and crystal structures, with theoretical calculations. mdpi.com

Future work will likely involve more sophisticated modeling to predict the behavior of complex polymer architectures and their interactions with other molecules or surfaces, further bridging the gap between theoretical design and practical application.

Exploration of New Application Avenues for this compound Based Compounds

The development of scalable synthetic routes and advanced polymer architectures opens the door to new and diverse applications for materials based on this compound. While imidazoles are already used in pharmaceuticals and materials science, research is actively exploring novel functionalities. rsc.org

Emerging application areas include:

Biomedical Materials: Imidazole-containing polymers are being investigated for drug delivery systems, where their pH sensitivity can be used to trigger drug release in specific environments. mdpi.com They are also being explored for radiometal chelation for in-vivo imaging and as non-fouling hydrogels. mdpi.comthegoodscentscompany.com

Smart Sensors: The ability of poly(vinylimidazole) to respond to external stimuli like pH and specific anions is being harnessed to create smart films and hydrogels for sensing applications. acs.org

Gas Separation Membranes: Polymers containing imidazole-based ionic liquids show promise for CO2 capture and separation membranes, which is critical for environmental applications. acs.org

Catalysis: The imidazole moiety can act as a ligand for metal catalysts or as an organocatalyst itself. organic-chemistry.orgrsc.org Polymers functionalized with imidazole groups could serve as reusable catalyst supports.

A significant research direction involves using vinylimidazole derivatives as versatile building blocks. For example, 2-nitro-1-vinyl-1H-imidazole has been identified as a promising structural unit for designing new drugs against Chagas disease through molecular hybridization strategies. mdpi.comresearchgate.net The challenge lies in translating these promising laboratory findings into commercially viable technologies and products.

Q & A

Q. What are common synthetic routes for preparing 1-Methyl-2-vinyl-1H-imidazole derivatives?

Methodological Answer: Synthesis typically involves functionalization of the imidazole core through alkylation, sulfonylation, or vinylation. For example:

  • Tosylation and Vinylation ():
    • Step 1 : Tosylation of 2-chloro-1H-benzo[d]imidazole with TsCl in CH₂Cl₂ and NEt₃ yields 2-chloro-1-tosyl-1H-benzo[d]imidazole (71% yield).
    • Step 2 : Vinylation can be achieved via transition-metal-catalyzed coupling reactions.
  • Oxidative Catalysis (): MnO₂ in dichloromethane efficiently oxidizes imidazole precursors to aldehydes (85% yield).

Q. Key Considerations :

  • Solvent choice (e.g., CH₂Cl₂ for tosylation).
  • Catalyst selection (e.g., MnO₂ for oxidation).
  • Reaction monitoring via TLC or HPLC to optimize yields.

Q. Table 1: Synthetic Methods Comparison

Reaction TypeCatalyst/ConditionsYieldReference
TosylationTsCl, NEt₃, CH₂Cl₂71%
OxidationMnO₂, CH₂Cl₂85%

Q. How can spectroscopic methods (NMR, IR) confirm the structure of substituted imidazoles?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, vinyl groups (δ 5–6 ppm in ¹H NMR) and methyl groups (δ 2.5–3.5 ppm) confirm substitution patterns .
  • IR Spectroscopy : Characteristic stretches (e.g., C=N at ~1600 cm⁻¹, C=C vinyl at ~1650 cm⁻¹) validate functional groups .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated shifts) to resolve ambiguities .

Advanced Research Questions

Q. What strategies optimize catalytic systems for imidazole ring formation?

Methodological Answer:

  • Catalyst Screening : Test transition metals (e.g., Ru, Cu) for coupling reactions. For example, Ru complexes enable stereoselective vinylation ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions.
  • Temperature Control : Low temperatures (0–25°C) minimize side reactions in sensitive steps (e.g., tosylation) .

Case Study : highlights MnO₂ in CH₂Cl₂ as optimal for oxidizing imidazole precursors without over-oxidation.

Q. How do structural modifications at the 2-position influence biological activity?

Methodological Answer:

  • Substituent Effects :
    • Vinyl Groups : Enhance π-π stacking with enzyme active sites (e.g., Jak2 inhibition in ).
    • Electron-Withdrawing Groups (e.g., -NO₂): Increase metabolic stability but may reduce solubility .
  • SAR Studies : Synthesize analogs (e.g., 2-phenyl, 2-thiophenyl) and evaluate IC₅₀ values against target enzymes .

Q. Table 2: Biological Activity of Substituted Imidazoles

Substituent (2-position)Target EnzymeIC₅₀ (nM)Reference
VinylJak219a: 10
4-FluorophenylEGFR9b: 25

Q. What crystallographic techniques resolve ambiguities in imidazole derivative structures?

Methodological Answer:

  • SHELX Refinement ():
    • Use SHELXL for small-molecule refinement, especially for high-resolution data.
    • Address twinning via TWIN/BASF commands in SHELX .
  • Hydrogen Bonding Analysis : Identify interactions (e.g., N-H⋯O) using Mercury or Olex2 .
  • Validation Tools : Check R-factors and residual electron density maps for errors .

Case Study : reports a crystal structure (CCDC 1038591) with imidazole ring planarity confirmed via SHELX refinement.

Q. How to approach molecular docking studies for imidazole-based inhibitors?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known imidazole-binding pockets (e.g., Jak2, EGFR) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e).
  • Validation : Compare docking poses with crystallographic data (e.g., ’s Jak2-inhibitor complex) .

Q. Workflow :

Prepare ligand (imidazole derivative) and receptor (PDB ID: e.g., 4BBE for Jak2).

Run docking simulations, score binding affinities.

Validate via MD simulations (e.g., RMSD < 2 Å over 100 ns).

Q. How to address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Contradiction Analysis : Compare experimental vs. calculated NMR/IR data (e.g., uses % error tables for elemental analysis).
  • Isotopic Labeling : Use ¹⁵N-labeled imidazoles to resolve overlapping NMR signals .
  • Synchrotron XRD : Resolve ambiguous structures via high-resolution diffraction .

Q. What computational methods predict ADMET properties of imidazole-based drug candidates?

Methodological Answer:

  • ADMET Prediction Tools : Use SwissADME or ADMETLab 2.0 to assess:
    • Absorption : LogP (<5 for oral bioavailability).
    • Toxicity : PAINS filters to eliminate pan-assay interference .
  • Case Study : highlights in-silico docking combined with ADMET analysis for EGFR inhibitors, prioritizing compounds with low hepatotoxicity .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.